4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile
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Overview
Description
4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is an organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methylphenol, a series of reactions including nitrile formation and cyclization can lead to the desired compound. The reaction conditions typically involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of solvents, catalysts, and purification methods are crucial to achieving high efficiency and cost-effectiveness in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benzopyran derivatives.
Scientific Research Applications
4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-: This compound shares a similar core structure but lacks the nitrile and methyl groups.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: This derivative has a similar benzopyran core with a methyl group at a different position.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: This compound has two methyl groups at the 2-position, differing from the target compound.
Uniqueness
4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-2,3-dihydrochromene-4-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-11(8-12)6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 |
InChI Key |
JOHSDEGZPWKCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=CC=CC=C21)C#N |
Origin of Product |
United States |
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